molecular formula C10H5ClN2 B1435254 3-Chloroisoquinoline-5-carbonitrile CAS No. 1337879-92-1

3-Chloroisoquinoline-5-carbonitrile

Cat. No. B1435254
M. Wt: 188.61 g/mol
InChI Key: GPFAFOKCDSBGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1337879-92-1 and Linear Formula: C10H5CLN2 . It has a molecular weight of 188.62 and is typically an orange solid . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI Code of 3-Chloroisoquinoline-5-carbonitrile is 1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H . The InChI Key is GPFAFOKCDSBGKH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloroisoquinoline-5-carbonitrile is an orange solid . It has a molecular weight of 188.62 and a density of 1.36±0.1 g/cm3 . The boiling point is predicted to be 377.8±22.0 °C .

Scientific Research Applications

3-Chloroisoquinoline-5-carbonitrile is a chemical compound used in the field of organic synthesis . It has a molecular weight of 188.62 and is typically stored at temperatures between 0-8°C .

Application

One application of 3-Chloroisoquinoline-5-carbonitrile is in the synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Method of Application

The method of application involves a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (2 equiv.) . This reaction is performed in the presence of AgF (3 equiv.), Pd (Ph3P)2Cl2 (5 mol%), and Ph3P (10 mol%), in MeCN at approximately 82°C .

Results

The reaction leads to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in a 60% yield . No other products were observed by TLC .

Safety And Hazards

The safety information for 3-Chloroisoquinoline-5-carbonitrile indicates that it is harmful if swallowed (Hazard Statements H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-chloroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFAFOKCDSBGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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